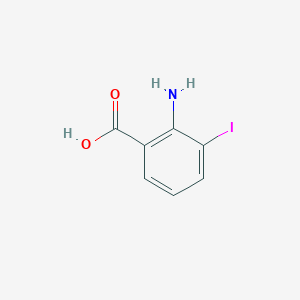

2-Amino-3-iodobenzoic acid

CAS No.: 20776-55-0

Cat. No.: VC1972651

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20776-55-0 |

|---|---|

| Molecular Formula | C7H6INO2 |

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | 2-amino-3-iodobenzoic acid |

| Standard InChI | InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) |

| Standard InChI Key | NPQWFVGQIVTULM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)I)N)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)I)N)C(=O)O |

Introduction

Basic Properties and Identification

2-Amino-3-iodobenzoic acid is an important building block in organic chemistry with well-defined physicochemical properties. The compound is characterized by its distinctive structural features and specific physical parameters.

Physical and Chemical Properties

Table 1 presents the basic identification and physical properties of 2-Amino-3-iodobenzoic acid:

| Property | Value |

|---|---|

| Common Name | 2-Amino-3-iodobenzoic acid |

| CAS Number | 20776-55-0 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.033 g/mol |

| Density | 2.1±0.1 g/cm³ |

| Melting Point | 137 °C |

| Boiling Point | 366.5±37.0 °C at 760 mmHg |

| Flash Point | 175.5±26.5 °C |

| Refractive Index | 1.728 |

| LogP | 2.75 |

| pKa | 4.59±0.10 (Predicted) |

| Vapour Pressure | 0.0±0.9 mmHg at 25°C |

The compound demonstrates moderate lipophilicity as indicated by its LogP value of 2.75, making it suitable for various organic reactions and applications requiring balanced solubility profiles .

Structural Identifiers

For computational and database purposes, the following structural identifiers are commonly used:

| Identifier | Value |

|---|---|

| Canonical SMILES | C1=CC(=C(C(=C1)I)N)C(=O)O |

| InChI | InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) |

| InChI Key | NPQWFVGQIVTULM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 63.32 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

These structural descriptors facilitate the compound's identification in chemical databases and computational chemistry platforms .

Solubility and Physical State

2-Amino-3-iodobenzoic acid exhibits a distinctive solubility profile that influences its handling and applications in various chemical processes.

Solubility Characteristics

The compound shows variable solubility across different solvents:

-

Readily soluble in alcohols, esters, and ethers

-

Slightly soluble in chloroform

This solubility profile makes it amenable to organic synthesis protocols where non-aqueous conditions are preferred, while potentially presenting challenges for aqueous-based applications.

Physical Appearance and Stability

2-Amino-3-iodobenzoic acid appears as a white crystalline solid under standard conditions. The compound requires specific storage conditions to maintain its integrity:

-

Should be kept in dark places to prevent light-induced degradation

-

Preferably stored under inert atmosphere

These storage requirements highlight the compound's sensitivity to environmental factors such as light and atmospheric oxygen, which is consistent with the reactivity of both the amino group and the iodine atom.

Synthesis and Production Methods

Several synthetic approaches have been developed for the preparation of 2-Amino-3-iodobenzoic acid, each with specific advantages depending on the scale and purpose of production.

Laboratory-Scale Synthesis

For research purposes, alternative approaches may include:

-

Diazotization of appropriately substituted benzoic acid derivatives followed by iodination

-

Metal-catalyzed coupling reactions to introduce the iodine atom

-

Functional group interconversion from other halogenated precursors

A general procedure for related compounds involves suspending anthranilic acid derivatives in absolute ethanol with catalytic triethylamine, followed by reaction with appropriate reagents to obtain the desired substitution pattern .

Chemical Reactivity and Transformations

The unique molecular architecture of 2-Amino-3-iodobenzoic acid, featuring an amino group, a carboxylic acid, and an iodine atom, enables diverse chemical transformations.

Functional Group Reactivity

Each functional group contributes to the compound's chemical behavior:

-

Carboxylic Acid Group:

-

Esterification reactions

-

Amide coupling (particularly valuable in peptide synthesis)

-

Salt formation with bases

-

-

Amino Group:

-

Diazotization followed by various substitution reactions

-

Protection/deprotection chemistry

-

Nucleophilic addition to carbonyls and other electrophiles

-

-

Iodine Atom:

-

Cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

Metal-halogen exchange

-

Oxidation to hypervalent iodine species

-

Notable Transformations

Significant chemical transformations include:

-

Oxidation to form iodoxybenzoic acid derivatives, which serve as valuable oxidizing agents in organic synthesis

-

Participation in cross-coupling reactions to introduce various carbon-based substituents, facilitating the construction of complex molecular frameworks

-

Amide coupling through the carboxylic acid group, enabling peptide bond formation and related applications in bioactive molecule synthesis

The strategic positioning of the amino group and iodine atom creates unique electronic effects that can be harnessed in regioselective transformations.

Applications and Research Significance

2-Amino-3-iodobenzoic acid serves as a versatile building block across multiple domains of research and application.

Pharmaceutical Development

The compound has significant utility in pharmaceutical research:

-

Functions as a key intermediate in the synthesis of bioactive compounds

-

Appears in patent literature (e.g., WO2010/115736 A2), suggesting applications in drug development

-

Serves as a scaffold for the construction of molecules with specific pharmacological profiles

The presence of both the amino group and iodine atom provides distinct points for structural elaboration, facilitating the creation of diverse molecular architectures.

Organic Synthesis

In synthetic organic chemistry, 2-Amino-3-iodobenzoic acid offers several advantages:

-

Acts as a building block for complex molecules with specific functional arrangements

-

Enables regioselective transformations due to its substitution pattern

-

Facilitates the introduction of diverse substituents through the reactive iodine position

Industrial Applications

Beyond research settings, the compound finds utility in industrial processes:

-

Production of specialty dyes and pigments

-

Development of agricultural chemicals

-

Manufacturing of functional materials with specific properties

The compound's structural features make it particularly valuable in applications requiring selective reactivity and specific molecular geometries.

Comparative Analysis with Related Compounds

Understanding 2-Amino-3-iodobenzoic acid in relation to similar compounds provides valuable context for its applications and properties.

Comparison with Isomers

Table 2 compares 2-Amino-3-iodobenzoic acid with its structural isomers:

| Compound | Structural Features | Key Applications |

|---|---|---|

| 2-Amino-3-iodobenzoic acid | Amino at position 2, iodine at position 3 | Pharmaceutical intermediates, peptide synthesis |

| 2-Amino-5-iodobenzoic acid | Amino at position 2, iodine at position 5 | Drug development, agricultural chemicals |

| 2-Amino-3-bromo-5-iodobenzoic acid | Additional bromine substituent | Complex pharmaceutical precursors |

The position of the iodine atom significantly influences the compound's reactivity and application profile .

Comparison with Other Halogenated Derivatives

Table 3 compares 2-Amino-3-iodobenzoic acid with other halogenated benzoic acid derivatives:

| Compound | Distinguishing Features | Notable Properties |

|---|---|---|

| 2-Amino-3-iodobenzoic acid | Iodine at position 3 | Higher molecular weight, greater polarizability |

| 2-Amino-3-bromobenzoic acid | Bromine instead of iodine | Increased reactivity in certain coupling reactions |

| 2-Amino-3-fluorobenzoic acid | Fluorine instead of iodine | Higher electronegativity, potentially affecting H-bonding |

The nature of the halogen atom significantly impacts the compound's physical properties, reactivity patterns, and synthetic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume